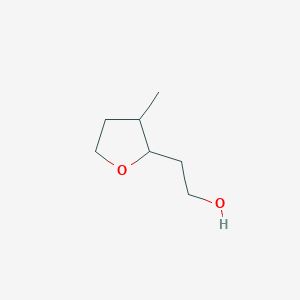

2-(3-Methyloxolan-2-yl)ethanol

Description

2-(3-Methyloxolan-2-yl)ethanol (IUPAC name: 2-(3-methyloxolan-2-yl)ethan-1-ol) is a secondary alcohol featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 3-position and an ethanol moiety at the 2-position. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.19 g/mol . The compound is primarily utilized as a building block in organic synthesis, particularly for constructing complex heterocyclic frameworks or functionalized intermediates in pharmaceutical and agrochemical research . Its structure combines the hydrophobicity of the methyl-substituted oxolane ring with the polar hydroxyl group, enabling balanced solubility in both aqueous and organic media.

Properties

IUPAC Name |

2-(3-methyloxolan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6-3-5-9-7(6)2-4-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDSJZQUTVBWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253632-32-3 | |

| Record name | 2-(3-methyloxolan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(3-Methyloxolan-2-yl)ethanol can be achieved through several routes. One common method involves the reaction of 3-methyloxolane with ethylene oxide under controlled conditions . Industrial production methods often focus on optimizing yield and purity, utilizing advanced techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

2-(3-Methyloxolan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions can include aldehydes, ketones, and ethers, depending on the specific reaction conditions .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a solvent and reagent in organic synthesis. In biology and medicine, it can serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, its role in green chemistry makes it a valuable tool for developing environmentally friendly processes .

Mechanism of Action

The mechanism of action of 2-(3-Methyloxolan-2-yl)ethanol involves its interaction with various molecular targets and pathways. As a solvent, it can facilitate the dissolution and reaction of other compounds. In biological systems, it may interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-methyloxolan-2-yl)ethanol can be compared to analogous compounds with variations in ring systems, substituents, or functional groups. Below is a detailed analysis:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Findings

Ring System Variations: The oxolane (tetrahydrofuran) ring in 2-(3-methyloxolan-2-yl)ethanol provides moderate hydrophobicity compared to the dioxolane ring in 2-(1,3-dioxolan-2-yl)ethanol, which contains two oxygen atoms and higher polarity . This difference influences solubility; the dioxolane derivative is more water-soluble (XLogP3: -0.5 vs. estimated ~0.5 for the methyl-oxolane analog).

Functional Group Impact: Replacing the hydroxyl group with an ester (e.g., Ethyl 2-methyl-1,3-dioxolane-2-acetate) increases stability and volatility, making it suitable for flavoring applications . Conversely, the hydroxyl group in 2-(3-methyloxolan-2-yl)ethanol enhances reactivity in condensation or etherification reactions .

Substituent Effects: The allyl ether in 2-[2-(Allyloxy)ethoxy]ethanol introduces unsaturation, enabling polymerization or cross-linking reactions, unlike the saturated methyl-oxolane derivative .

Applications: 2-(3-Methyloxolan-2-yl)ethanol: Primarily used in synthetic chemistry for constructing heterocycles or chiral intermediates . Ethyl 2-methyl-1,3-dioxolane-2-acetate: Commercial applications in fragrances and food additives due to its fruity odor . 2-[2-(Allyloxy)ethoxy]ethanol: Utilized in polymer chemistry and surfactant formulations .

Research and Industrial Relevance

- Synthetic Utility: The methyl-oxolane ethanol’s structure allows selective functionalization at the hydroxyl or oxolane ring, enabling diverse derivatization pathways .

Biological Activity

2-(3-Methyloxolan-2-yl)ethanol, also known by its CAS number 2253632-32-3, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

2-(3-Methyloxolan-2-yl)ethanol is characterized by its unique oxolane (tetrahydrofuran) structure, which contributes to its chemical reactivity and potential biological interactions. The compound's molecular formula is C₇H₁₄O₂, and it features a hydroxyl group that enhances its solubility in biological systems, making it an interesting candidate for further investigation.

The biological activity of 2-(3-Methyloxolan-2-yl)ethanol can be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may influence several biochemical pathways:

- Enzyme Interaction : The compound has shown potential as an enzyme inhibitor. Its structural features allow it to bind to active sites on enzymes, potentially altering their activity and providing insights into metabolic regulation.

- Antioxidant Activity : Similar compounds have been reported to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Biological Activity Overview

A summary of the biological activities attributed to 2-(3-Methyloxolan-2-yl)ethanol is presented in the table below:

| Biological Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

| Enzyme Inhibition | Potential to inhibit key metabolic enzymes. |

| Antimicrobial | Preliminary studies suggest activity against certain pathogens. |

| Cytotoxic Effects | Investigated for potential anticancer properties. |

Case Studies and Research Findings

- Antioxidant Properties : A study evaluating various oxolane derivatives indicated that compounds with similar structures exhibited significant antioxidant capacity, measured through assays such as DPPH and ABTS radical scavenging tests. The IC50 values for these compounds were comparable, suggesting that 2-(3-Methyloxolan-2-yl)ethanol may also possess notable antioxidant activity .

- Enzyme Inhibition : Research into pyrazole derivatives, a class related to 2-(3-Methyloxolan-2-yl)ethanol, revealed that these compounds could effectively inhibit enzymes involved in metabolic pathways. The specific pathways affected by 2-(3-Methyloxolan-2-yl)ethanol remain to be fully elucidated but suggest a broad potential for therapeutic applications .

- Cytotoxicity Against Cancer Cells : Preliminary cytotoxicity assays have indicated that certain derivatives of oxolane compounds can induce apoptosis in cancer cell lines. While specific data on 2-(3-Methyloxolan-2-yl)ethanol is limited, the structural similarities provide a basis for further investigation into its anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.